Pharmaceutical Reference Standard: Ifosfamide Impurity 6 for ANDA/Regulatory QC
The compound is the certified Ifosfamide Impurity 6 reference standard, required for analytical method development and validation (AMV) during the synthesis and formulation of the cancer drug ifosfamide [1]. Typical active pharmaceutical ingredient (API) specifications mandate an assay ≥98.0%, with individual unspecified impurities limited to ≤0.5% and total impurities to ≤1.5% [2]. Using the exact impurity marker (CAS 5638-58-4) ensures accurate identification and quantification of this specific ring-closed contaminant, which is critical for demonstrating process control.
| Evidence Dimension | Regulatory identity and purity for impurity quantification |
|---|---|
| Target Compound Data | Ifosfamide Impurity 6 (CAS 5638-58-4, C₃H₇ClNO₂P, 155.52 g/mol); required for HPLC/GC method validation [1]. |
| Comparator Or Baseline | A generic phosphorochloridate or an alternative ifosfamide impurity (e.g., Impurity F with different N-substitution) used as a standard . |
| Quantified Difference | This compound is the structurally definitive marker for the unsubstituted cyclic impurity. Using an incorrect impurity marker would lead to inaccurate quantification, potentially causing batch failure if true impurity levels exceed the 0.5% threshold due to a mismatched response factor [2]. |
| Conditions | Regulatory analytical method validation (AMV) and QC release testing for Ifosfamide API per ICH guidelines [1]. |
Why This Matters
Procurement of the exact impurity reference standard is not optional but a mandatory requirement for any generic drug manufacturer filing an ANDA for ifosfamide, ensuring regulatory submission data integrity and avoiding costly analytical re-validation.
- [1] Axios Research. Ifosfamide Impurity 6; CAT# AR-I03226. View Source
- [2] Veeprho. Ifosfamide Impurities and Related Compounds. View Source
